2-Bromo-4-chloro-3,6-difluoroiodobenzene
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Overview
Description
2-Bromo-4-chloro-3,6-difluoroiodobenzene is a polyhalogenated aromatic compound It is characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-3,6-difluoroiodobenzene typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound undergoes substitution reactions to introduce the desired halogen atoms. For example, starting with a fluorinated benzene derivative, bromination, chlorination, and iodination can be sequentially performed under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient halogenation. The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-3,6-difluoroiodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its chemical structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the benzene ring .
Scientific Research Applications
2-Bromo-4-chloro-3,6-difluoroiodobenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Medicinal Chemistry: It may be used in the synthesis of pharmaceutical intermediates and active compounds.
Biological Studies: The compound can be used to study the effects of halogenated aromatic compounds on biological systems.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-3,6-difluoroiodobenzene involves its interaction with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its application, such as in organic synthesis or biological studies .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,6-difluorobenzenesulfonyl chloride
- 1-Bromo-4-chloro-2-fluorobenzene
- 4-Bromo-2,6-difluorobenzaldehyde
Uniqueness
2-Bromo-4-chloro-3,6-difluoroiodobenzene is unique due to the specific arrangement of halogen atoms on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and material science. The presence of multiple halogens allows for diverse reactivity and the potential to form a wide range of derivatives .
Properties
Molecular Formula |
C6HBrClF2I |
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Molecular Weight |
353.33 g/mol |
IUPAC Name |
3-bromo-1-chloro-2,5-difluoro-4-iodobenzene |
InChI |
InChI=1S/C6HBrClF2I/c7-4-5(10)2(8)1-3(9)6(4)11/h1H |
InChI Key |
IXHMGTGDVWFGLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)Br)I)F |
Origin of Product |
United States |
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